N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide
Description
This compound features a rigid triazatricyclo[7.2.1.0²,⁷]dodeca-triene core substituted with a thiophen-2-yl carboxamide group. The thiophene moiety introduces sulfur-based electronic and steric properties, which may enhance interactions with biological targets, such as enzymes or receptors, through sulfur-π or hydrophobic interactions.
Properties
IUPAC Name |
N-thiophen-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-14(17-13-2-1-5-20-13)18-9-3-4-12(18)10-7-15-8-16-11(10)6-9/h1-2,5,7-9,12H,3-4,6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBMPANICOIQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazatricyclo structure, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lawesson’s reagent for sulfurization, phosphorus pentasulfide for the Paal–Knorr reaction, and copper catalysts for diazo carbonyl decomposition . Typical reaction conditions involve temperatures ranging from room temperature to 100°C, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions include aminothiophene derivatives, sulfoxides, sulfones, and various substituted thiophene compounds .
Scientific Research Applications
N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences between the target compound and its analogs:
*Assumed based on core structure.
†Calculated from molecular formula.
Key Observations:
- Electronic Effects : The thiophene group in the target compound provides sulfur-based electronic properties, contrasting with the oxygen in BK51907’s furan or the electron-withdrawing chloro group in SY209984. These differences influence reactivity, solubility, and target binding .
- Lipophilicity : The tert-butyl analog (CAS 2044872-56-0) and S572-0285 exhibit higher logP values (~1.5–2.0), suggesting enhanced membrane permeability compared to the target compound .
- Steric Bulk : The 3-methylphenyl group in BK46072 introduces steric hindrance, which may limit binding to narrow enzymatic pockets compared to the smaller thiophene .
Pharmacological and Screening Data
- Its stereochemistry (1R,9S) may enhance target specificity .
- BK51907 : The furan-2-carbonyl group’s oxygen atom could engage in hydrogen bonding, making it suitable for targeting polar binding sites .
- SY209986 : The chloro substituent may improve metabolic stability by resisting oxidative degradation, a common issue with sulfur-containing analogs .
Biological Activity
N-(thiophen-2-yl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide is a complex heterocyclic compound that has garnered interest for its potential biological activities, particularly in the field of cancer therapy. The structural features of this compound suggest it may interact with various biological targets, leading to significant therapeutic effects.
Chemical Structure and Properties
The compound is characterized by a triazatricyclo structure which contributes to its conformational rigidity and potential receptor binding affinity. The presence of the thiophene moiety enhances its electron-rich characteristics, which may play a role in its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds featuring the thiophene and triazine scaffolds. For instance, a series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives were synthesized and evaluated as dual PI3Kα/mTOR inhibitors. These compounds exhibited notable anti-tumor activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cells. Among these derivatives, one compound demonstrated an IC50 value of 0.20 µM against A549 cells, indicating strong potency .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| 13g | A549 | 0.20 ± 0.05 |
| 13g | MCF-7 | 1.25 ± 0.11 |
| 13g | Hela | 1.03 ± 0.24 |
The mechanism by which these compounds exert their anticancer effects involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival in cancer cells. Inhibition of this pathway leads to cell cycle arrest and apoptosis in cancer cells. For example, compound 13g was shown to suppress phosphorylation of AKT at low concentrations and induced G0/G1 phase arrest in A549 cells .
Case Studies
Several case studies involving related compounds provide insights into their biological activity:
- Study on PI3K/mTOR Inhibitors : A study synthesized various triazine derivatives and evaluated their efficacy against cancer cell lines. The results indicated that modifications on the thiophene ring significantly influenced biological activity .
- Neuroprotective Effects : Research on coumarin derivatives containing thiophene has shown promising results in inhibiting AChE and protecting neuronal cells from degeneration .
Q & A
Q. What are the key synthetic strategies for preparing N-(thiophen-2-yl)-4,6,12-triazatricyclo[...]carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the tricyclic core followed by functionalization. Critical steps include:
- Core Construction : Cyclization reactions under controlled temperatures (e.g., 80–120°C) and catalysts like Pd(PPh₃)₄ for Suzuki couplings .
- Thiophene Incorporation : Thiophen-2-amine is introduced via amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures >95% purity .
Table 1 : Example Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield | Reference |
|---|---|---|---|---|
| Core cyclization | Pd(PPh₃)₄, K₂CO₃ | 100°C | 60–70% | |
| Amide coupling | EDC, HOBt, DMF | RT | 85% |
Q. How is the compound structurally characterized?
- Methodological Answer :
- X-ray Crystallography : Resolves the tricyclic framework and confirms stereochemistry. SHELX software is widely used for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 444.91 for a related compound) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict redox behavior. The Colle-Salvetti correlation-energy functional (modified for local kinetic-energy density) is applied to model electron distribution .
- Molecular Docking : Screens for potential biological targets (e.g., enzyme active sites). For example, related thia-tetraazatricyclic compounds show 5-lipoxygenase inhibition via π-π stacking interactions .
Table 2 : Example DFT Parameters
| Parameter | Value | Significance |
|---|---|---|
| HOMO (eV) | -5.2 | Electrophilic reactivity |
| LUMO (eV) | -1.8 | Nucleophilic susceptibility |
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, antimicrobial studies should use consistent MIC protocols .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., replacing thiophene with pyridine) to isolate functional group contributions .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges for anticancer activity) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, improving cyclization efficiency .
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to reduce side reactions .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational bond-length predictions?
- Methodological Answer :
- Thermal Motion Artifacts : X-ray data may overestimate bond lengths due to lattice vibrations. Low-temperature (100 K) crystallography reduces this error .
- DFT Limitations : Gas-phase calculations ignore solvent effects. Incorporate implicit solvation models (e.g., PCM) to align with experimental data .
Biological Activity Profiling
Q. What in vitro assays are suitable for evaluating its anticancer potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
